N-(5-fluoro-2-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
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Overview
Description
N-(5-fluoro-2-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorinated aromatic rings, oxadiazole moieties, and acetamide groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-2-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling with the phenoxy group: The oxadiazole intermediate is then coupled with a phenol derivative using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Introduction of the acetamide group: The final step involves the acylation of the phenoxy intermediate with an acyl chloride or anhydride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoro-2-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(5-fluoro-2-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-fluoro-2-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide: shares similarities with other fluorinated aromatic compounds and oxadiazole derivatives.
2,4-Difluorophenyl isocyanate: Another fluorinated aromatic compound with distinct reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C20H20FN3O3 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C20H20FN3O3/c1-12(2)19-23-20(27-24-19)14-5-8-16(9-6-14)26-11-18(25)22-17-10-15(21)7-4-13(17)3/h4-10,12H,11H2,1-3H3,(H,22,25) |
InChI Key |
MIEMOYASVDOFGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C(C)C |
Origin of Product |
United States |
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